(2S,2'S)-2,2'-Bipyrrolidine dihydrochloride
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Overview
Description
(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique stereochemistry and is often used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-Bipyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with a suitable chiral catalyst. One common method includes the use of a bidentate ligand to ensure the stereoselective formation of the desired enantiomer . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (2S,2’S)-2,2’-Bipyrrolidine dihydrochloride may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrrolidine N-oxides.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring, often resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2S,2’S)-2,2’-Bipyrrolidine dihydrochloride exerts its effects is primarily through its role as a chiral catalyst. It facilitates the formation of chiral centers in target molecules, thereby influencing the stereochemistry of the products. The molecular targets and pathways involved include interactions with various substrates and reagents in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride: The enantiomer of (2S,2’S)-2,2’-Bipyrrolidine dihydrochloride, with similar chemical properties but different stereochemistry.
(2S,5S)-Hexanediol: Another chiral compound used in the synthesis of fine chemicals and pharmaceuticals.
(2S,3R)-3-Methylglutamate: A biologically significant amino acid used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Uniqueness
(2S,2’S)-2,2’-Bipyrrolidine dihydrochloride is unique due to its specific stereochemistry, which makes it particularly useful in asymmetric synthesis. Its ability to act as a chiral catalyst sets it apart from other similar compounds, providing distinct advantages in the production of enantiomerically pure substances.
Properties
IUPAC Name |
(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIWKVITVUFWTF-FOMWZSOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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